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Compound of Interest

Compound Name: NA-1-157

Cat. No.: B12371412

A deep dive into the inhibitory prowess of the novel carbapenem NA-1-157 reveals distinct
kinetic profiles against various carbapenemases, highlighting its potential as a potent inhibitor,
particularly against specific enzyme families. This guide provides a comparative summary of
the available experimental data on the inhibition kinetics of NA-1-157, offering valuable insights
for researchers and drug development professionals in the field of antibiotic resistance.

NA-1-157, a novel C5a-methyl-substituted carbapenem, has demonstrated significant promise
in overcoming carbapenem resistance mediated by certain classes of B-lactamase enzymes.
Its unique structural modification alters its interaction with the active sites of these enzymes
compared to traditional carbapenems. This guide synthesizes the findings from multiple studies
to present a clear comparison of its inhibitory activity against key carbapenemases.

Quantitative Comparison of Inhibition Kinetics

The inhibitory activity of NA-1-157 has been characterized against several clinically relevant
carbapenemases. The following table summarizes the key kinetic parameters, providing a
direct comparison of its efficacy across different enzyme types.
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Key Kinetic .
Carbapenemase Ambler Class Efficacy Summary
Parameters
Inactivation efficiency
(kinact/Kl): (2.9 £ 0.9)
x 105 M-1s- Potent irreversible
1Acylation: Biphasic, inhibitor with a long
GES-5 A with a rapid initial residence time of
phaseDeacylation approximately 48
(k3): (2.4+£0.3) x 10-7  days.[1][2]
s-1 (extremely slow)
[11[2]
Deacylation Rate: Acts as an inhibitor
>2,000-fold decrease due to severely
OXA-23 D _
compared to compromised
meropenem deacylation.
Catalytic Efficiency:
30- to 50-fold lower ]
o Poor substrate with
than imipenem and ) ]
] severely impaired
meropenemAcylation , ,
OXA-48 D acylation, effectively
Rate: 10,000- to ] o
acting as an inhibitor.
36,000-fold slower
: [31[4]
than commercial
carbapenems][3][4]
No specific kinetic
KPC-2 A data available in the Data not available.
searched literature.
No specific kinetic
NDM-1 B data available in the Data not available.
searched literature.
No specific kinetic
VIM-1 B data available in the Data not available.

searched literature.
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Mechanism of Action: A Tale of Two Interactions

The available data suggests that NA-1-157's efficacy stems from its ability to form a stable
acyl-enzyme intermediate with serine-based carbapenemases (Classes A and D). The C5a-
methyl group appears to play a crucial role in sterically hindering the deacylation process,
effectively trapping the enzyme in an inactive state.

For GES-5, this leads to a very slow deacylation rate, resulting in potent, time-dependent
inactivation.[1][2] In the case of OXA-48, the primary mechanism of inhibition is the drastically
reduced rate of acylation, making it a very poor substrate for the enzyme.[3][4] With OXA-23,
the inhibition is primarily driven by a significant reduction in the deacylation rate.

Experimental Protocols

The determination of the inhibition kinetics of NA-1-157 against various carbapenemases
involves a series of well-established biochemical assays. Below is a detailed methodology for
key experiments.

Determination of Steady-State Kinetic Parameters

e Enzyme and Inhibitor Preparation:

o Recombinant carbapenemase enzymes (e.g., GES-5, OXA-48) are expressed and purified
to homogeneity.

o The concentration of the active enzyme is determined by titration with a known inhibitor or
by active site titration.

o NA-1-157 is dissolved in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH
7.0) to create a stock solution of known concentration.

o Hydrolysis Assay using a Chromogenic Substrate (e.g., Nitrocefin or CENTA):

o The hydrolysis of a chromogenic substrate is monitored spectrophotometrically in the
absence and presence of NA-1-157.

o The assay is performed in a microplate reader or a spectrophotometer with temperature
control.
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o The reaction mixture contains the carbapenemase enzyme, the chromogenic substrate at
a concentration close to its Km value, and varying concentrations of NA-1-157 in the
chosen buffer.

o The rate of hydrolysis is measured by monitoring the change in absorbance at the specific
wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).

o Data Analysis to Determine Ki:
o The initial velocities (vo) are plotted against the inhibitor concentration.

o The data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive,
or mixed) using non-linear regression analysis to determine the inhibition constant (Ki).

Determination of Acylation and Deacylation Rates (k2
and k3)

e Rapid Quench or Stopped-Flow Spectroscopy:

o To measure the rate of acylation (k2), the enzyme is rapidly mixed with a saturating
concentration of NA-1-157 in a stopped-flow apparatus.

o The formation of the acyl-enzyme intermediate can be monitored by changes in intrinsic
protein fluorescence or by using a reporter substrate.

e Mass Spectrometry (ESI-LC/MS):
o The enzyme is incubated with NA-1-157 for various time points.

o The reaction is quenched, and the protein is analyzed by ESI-LC/MS to determine the
mass of the native enzyme and the acylated enzyme.

o The rate of formation of the acyl-enzyme complex provides the acylation rate.

o To determine the deacylation rate (k3), the stable acyl-enzyme complex is isolated and
incubated in a buffer.

o The rate of regeneration of the native enzyme is monitored over time by ESI-LC/MS.
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¢ Calculation of Inactivation Efficiency (kinact/Kl):

o For time-dependent inhibitors, the second-order rate constant of inactivation (kinact/Kl) is
determined by measuring the rate of inactivation at different inhibitor concentrations.

o The observed rate of inactivation (kobs) is plotted against the inhibitor concentration, and
the slope of the resulting line gives the kinact/Kl value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the inhibition of

carbapenemases by a novel compound like NA-1-157.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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